2-cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid
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Overview
Description
2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a cyclopentyl group and a pyrrole ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with pyrrole in the presence of a strong base to form the intermediate compound, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrrole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-1-yl)acetic acid: This compound is structurally similar but lacks the cyclopentyl group.
2-(Cyclopenten-1-yl)acetic acid: Similar in structure but contains a cyclopentenyl group instead of a cyclopentyl group.
Uniqueness
2-Cyclopentyl-2-(1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a cyclopentyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-cyclopentyl-2-pyrrol-1-ylacetic acid |
InChI |
InChI=1S/C11H15NO2/c13-11(14)10(9-5-1-2-6-9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) |
InChI Key |
AHHRICKMQIXFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N2C=CC=C2 |
Origin of Product |
United States |
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